molecular formula C9H12Br2N4 B6973971 3-[(3,5-dibromo-1H-pyrazol-4-yl)methylamino]pentanenitrile

3-[(3,5-dibromo-1H-pyrazol-4-yl)methylamino]pentanenitrile

Cat. No.: B6973971
M. Wt: 336.03 g/mol
InChI Key: QDUPUBRDCZWQHG-UHFFFAOYSA-N
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Description

3-[(3,5-Dibromo-1H-pyrazol-4-yl)methylamino]pentanenitrile is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with dibromo groups, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds . The dibromo groups can be introduced via bromination reactions using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale bromination and cyclization reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dibromo-1H-pyrazol-4-yl)methylamino]pentanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce corresponding amines or alcohols .

Mechanism of Action

The mechanism of action of 3-[(3,5-dibromo-1H-pyrazol-4-yl)methylamino]pentanenitrile involves its interaction with specific molecular targets. The dibromo substituents enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit the function of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(3,5-dibromo-1H-pyrazol-4-yl)methylamino]pentanenitrile lies in its dibromo substituents, which confer distinct reactivity and biological activity compared to its dimethyl, dichloro, or difluoro analogs. These properties make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[(3,5-dibromo-1H-pyrazol-4-yl)methylamino]pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Br2N4/c1-2-6(3-4-12)13-5-7-8(10)14-15-9(7)11/h6,13H,2-3,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUPUBRDCZWQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#N)NCC1=C(NN=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Br2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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